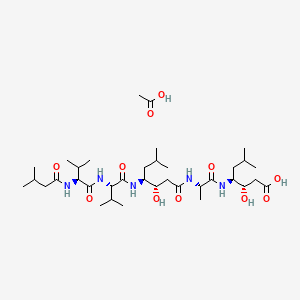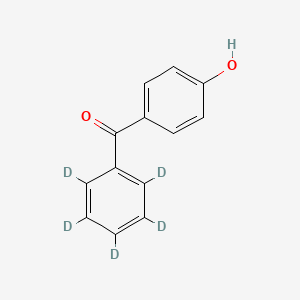
Haspin-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haspin-IN-2 is a potent and selective inhibitor of the enzyme haspin, a serine/threonine protein kinase. Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3, which is essential for proper chromosome alignment and segregation during cell division . This compound has been identified as a promising compound for cancer therapy due to its ability to inhibit haspin activity with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haspin-IN-2 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Haspin-IN-2 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also undergo oxidation and reduction reactions during its synthesis and metabolism.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product of these reactions is this compound itself, with high purity and specific functional groups that confer its inhibitory activity. By-products and intermediates are usually removed through purification steps to ensure the final product’s efficacy and safety .
Scientific Research Applications
Haspin-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of haspin in various biochemical pathways. It helps in understanding the enzyme’s function and its interactions with other molecules.
Biology: In biological research, this compound is used to investigate the effects of haspin inhibition on cell division and chromosome dynamics. It is particularly useful in studying cancer cell proliferation and the mechanisms of mitosis.
Medicine: this compound has potential therapeutic applications in cancer treatment.
Mechanism of Action
Haspin-IN-2 is compared with other haspin inhibitors such as Haspin-IN-1 and 5-iodotubercidin. While Haspin-IN-1 also inhibits haspin, it has lower potency and selectivity compared to this compound. 5-iodotubercidin is another potent inhibitor but has broader kinase activity, affecting multiple kinases besides haspin .
Comparison with Similar Compounds
- Haspin-IN-1
- 5-iodotubercidin
- LJ4827
Haspin-IN-2 stands out due to its high specificity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H8N4O3 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-methoxy-10-nitropyrido[3,4-g]quinazoline |
InChI |
InChI=1S/C12H8N4O3/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |
InChI Key |
WPPGBVWZGMDXKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)


![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)





